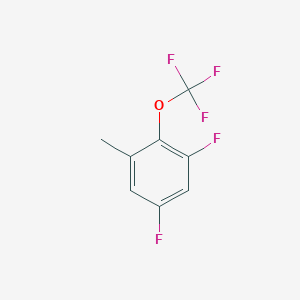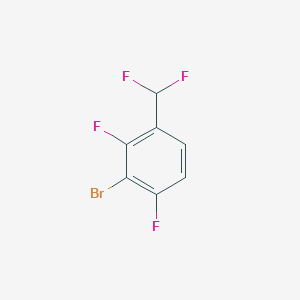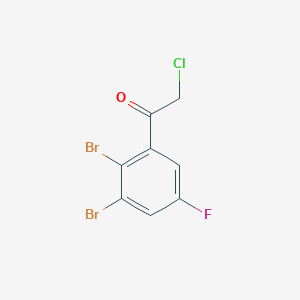![molecular formula C9H15NO B1450120 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine CAS No. 2074732-62-8](/img/structure/B1450120.png)
4-(Bicyclo[1.1.1]pentan-1-yl)morpholine
Übersicht
Beschreibung
4-(Bicyclo[1.1.1]pentan-1-yl)morpholine: is a compound that features a morpholine ring attached to a bicyclo[1.1.1]pentane moiety. The bicyclo[1.1.1]pentane structure is known for its unique three-dimensional shape and high strain energy, making it an interesting subject for chemical research and applications. This compound is part of a broader class of bicyclo[1.1.1]pentane derivatives, which have gained attention for their potential use as bioisosteres in drug design, offering enhanced pharmacokinetic properties compared to their aromatic counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine typically involves the formation of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method to synthesize the bicyclo[1.1.1]pentane framework is through the carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods: While specific industrial production methods for 4-(Bicyclo[11This includes optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the bicyclo[1.1.1]pentane core.
Substitution: The bicyclo[1.1.1]pentane moiety can undergo substitution reactions, particularly at the bridgehead positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring yields N-oxides, while substitution reactions can introduce various functional groups into the bicyclo[1.1.1]pentane core .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for para-substituted benzene rings, offering improved pharmacokinetic properties such as increased solubility and metabolic stability. It has been investigated for its potential use in developing new pharmaceuticals, particularly in targeting metabolic pathways and receptors .
Industry: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and liquid crystals. Its rigid structure and ability to undergo various chemical modifications allow for the design of materials with specific mechanical and optical properties .
Wirkmechanismus
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane moiety provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The morpholine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Bicyclo[1.1.1]pentylamine: A derivative with an amine group, used in similar applications as 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another derivative used in the synthesis of complex organic molecules
Uniqueness: this compound is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and potential for hydrogen bonding interactions. This makes it particularly valuable in medicinal chemistry for designing compounds with enhanced pharmacokinetic properties .
Eigenschaften
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZPGRNXUFOPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C23CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)






![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)
